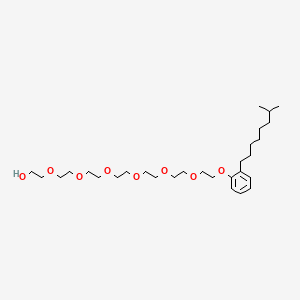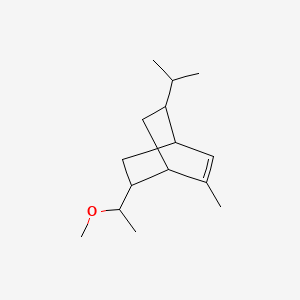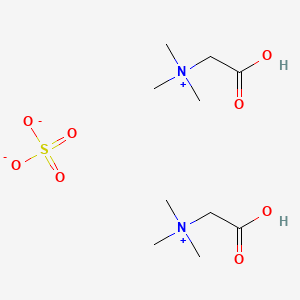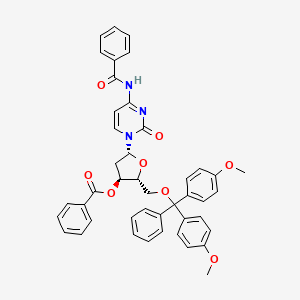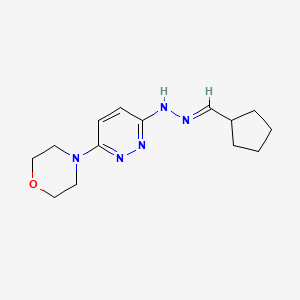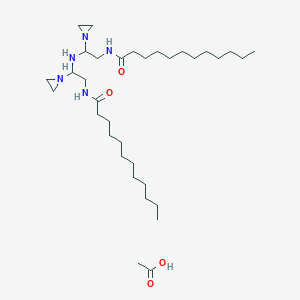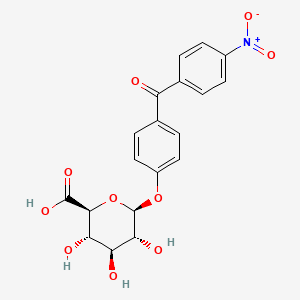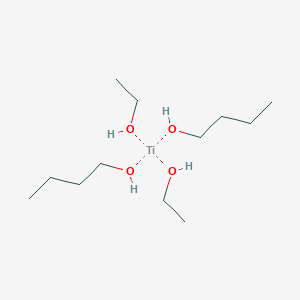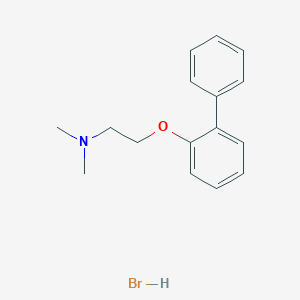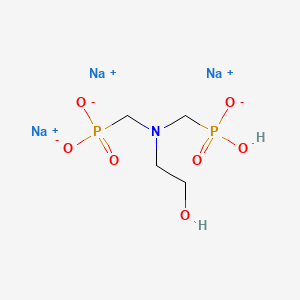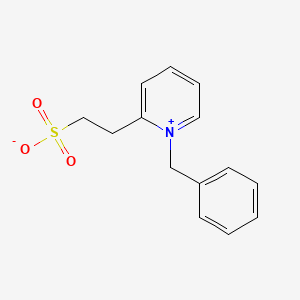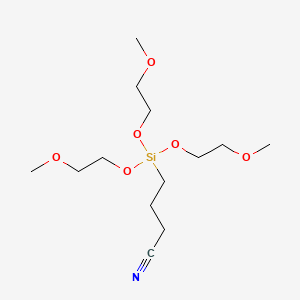
4-(Tris(2-methoxyethoxy)silyl)butyronitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(トリス(2-メトキシエトキシ)シリル)ブチロニトリルは、分子式がC13H27NO6Si、分子量が321.44208 g/molの化学化合物です 。 この化合物は、トリス(2-メトキシエトキシ)結合を介してブチロニトリル骨格にシリル基が結合したユニークな構造で知られています 。この化合物は、その独特の化学的特性のために、さまざまな科学的および産業的用途で使用されています。
2. 製法
合成ルートと反応条件
4-(トリス(2-メトキシエトキシ)シリル)ブチロニトリルの合成は、通常、制御された条件下での4-クロロブチロニトリルとトリス(2-メトキシエトキシ)シランの反応によって行われます 。反応は通常、水素化ナトリウムなどの塩基の存在下で行われ、求核置換反応を促進します。 反応混合物は、次に蒸留またはクロマトグラフィーなどの標準的な手法を使用して精製され、目的の生成物が得られます 。
工業生産方法
工業環境では、4-(トリス(2-メトキシエトキシ)シリル)ブチロニトリルの生産は、高収率と純度を確保するために、大型反応器と連続フロープロセスを含む場合があります。 温度、圧力、反応時間などの反応条件は、合成効率を最大限に高めるように最適化されます 。 さらに、結晶化と高速液体クロマトグラフィー(HPLC)などの高度な精製方法が採用され、必要な製品仕様が達成されます 。
3. 化学反応解析
反応の種類
4-(トリス(2-メトキシエトキシ)シリル)ブチロニトリルは、次のようなさまざまな化学反応を起こします。
一般的な試薬と条件
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化物を生成する可能性があり、還元は第一アミンを生成する可能性があります 。 置換反応は、さまざまなシリル誘導体につながる可能性があります 。
4. 科学研究の応用
4-(トリス(2-メトキシエトキシ)シリル)ブチロニトリルは、次のような科学研究で幅広い用途があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tris(2-methoxyethoxy)silyl)butyronitrile typically involves the reaction of 4-chlorobutyronitrile with tris(2-methoxyethoxy)silane under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis . Additionally, advanced purification methods, including crystallization and high-performance liquid chromatography (HPLC), are employed to achieve the required product specifications .
化学反応の分析
Types of Reactions
4-(Tris(2-methoxyethoxy)silyl)butyronitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The silyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the silyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines . Substitution reactions can lead to a variety of silyl derivatives .
科学的研究の応用
4-(Tris(2-methoxyethoxy)silyl)butyronitrile has a wide range of applications in scientific research, including:
作用機序
4-(トリス(2-メトキシエトキシ)シリル)ブチロニトリルの作用機序は、特定の分子標的と経路との相互作用を伴います。 シリル基は、さまざまな基質と安定な結合を形成することができ、新しい化学的実体の形成を促進します 。 トリス(2-メトキシエトキシ)結合は、化合物の溶解性と反応性を高め、幅広い用途に適しています 。
6. 類似化合物の比較
類似化合物
トリス(2-メトキシエトキシ)(ビニル)シラン: この化合物は、同様の構造をしていますが、ブチロニトリル基の代わりにビニル基が含まれています.
トリス(2-メトキシエトキシ)シラン: ブチロニトリル基がなく、異なる用途で使用されています.
独自性
4-(トリス(2-メトキシエトキシ)シリル)ブチロニトリルは、シリル基とブチロニトリル骨格を組み合わせたことで、独特の化学的特性と反応性を持つため、ユニークです。 これは、特定の官能基化と安定性を必要とする用途において特に価値があります 。
類似化合物との比較
Similar Compounds
Tris(2-methoxyethoxy)(vinyl)silane: This compound has a similar structure but contains a vinyl group instead of a butyronitrile group.
Tris(2-methoxyethoxy)silane: Lacks the butyronitrile group and is used in different applications.
Uniqueness
4-(Tris(2-methoxyethoxy)silyl)butyronitrile is unique due to its combination of a silyl group with a butyronitrile backbone, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific functionalization and stability .
特性
CAS番号 |
93777-93-6 |
|---|---|
分子式 |
C13H27NO6Si |
分子量 |
321.44 g/mol |
IUPAC名 |
4-[tris(2-methoxyethoxy)silyl]butanenitrile |
InChI |
InChI=1S/C13H27NO6Si/c1-15-7-10-18-21(13-5-4-6-14,19-11-8-16-2)20-12-9-17-3/h4-5,7-13H2,1-3H3 |
InChIキー |
OWKVUEPXGXUNTC-UHFFFAOYSA-N |
正規SMILES |
COCCO[Si](CCCC#N)(OCCOC)OCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


